molecular formula C5H9N5 B1622846 5-Methylpyrimidine-2,4,6-triamine CAS No. 71735-34-7

5-Methylpyrimidine-2,4,6-triamine

Cat. No. B1622846
CAS RN: 71735-34-7
M. Wt: 139.16 g/mol
InChI Key: PHSWNMAZTISHEE-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2,4,6-triamine, also known as melamine, is a nitrogen-rich organic compound. It is a white crystalline powder that is soluble in water and commonly used in the manufacturing of plastics, resins, and adhesives. The molecular formula of 5-Methylpyrimidine-2,4,6-triamine is C5H9N5 .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrimidine-2,4,6-triamine can be determined from its molecular formula, C5H9N5. The ChemSpider database provides information about the molecular structure, including the average mass (125.132 Da) and monoisotopic mass (125.070145 Da) .

Scientific Research Applications

  • Pharmacology

    • Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • A large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Medicinal Chemistry

    • Nitrogen-containing heterocycles, like pyrimidines, are the key framework of many essential natural and synthetic products .
    • A wide range of N-heterocycles is present in nature in living cells, alkaloids, hormones, and amino acids, and therefore constitutes a large fraction of medicinal and industrial chemistry .
  • Therapeutic Potential of Pyridopyrimidine Derivatives

    • Pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics .
    • These compounds have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
    • For example, palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, which has potential activity against rheumatoid arthritis, are both pyridopyrimidine derivatives .
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • 2,4,6-Tri-substituted-1,3,5-triazines, a class of compounds related to “5-Methylpyrimidine-2,4,6-triamine”, can be synthesized from cyanuric chloride .
    • These compounds have been used in various therapeutic targets .
  • Gattermann Reaction

    • “5-Methylpyrimidine-2,4,6-triamine” is a derivative of 1,3,5-triazine, which is used in the Gattermann reaction .
    • The Gattermann reaction is used to attach the formyl group to aromatic substrates .
  • Use in Polyurethane Foams

    • Melamine, a derivative of 1,3,5-triazine, is used in the production of polyurethane foams .
    • These foams have increased flexibility and are used in various industrial and domestic applications, from thermal insulators to automotive applications or even pharmaceutical and biomedical use .
  • Use in Herbicides

    • Cyanuric chloride, a derivative of 1,3,5-triazine, is the starting point for the manufacture of many herbicides .
  • Use in Gattermann Reaction

    • 1,3,5-Triazine, a class of compounds to which “5-Methylpyrimidine-2,4,6-triamine” belongs, is used in the Gattermann reaction .
    • The Gattermann reaction is used to attach the formyl group to aromatic substrates .

properties

IUPAC Name

5-methylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSWNMAZTISHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992364
Record name 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine-2,4,6-triamine

CAS RN

71735-34-7
Record name 5-Methyl-2,4,6-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71735-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2,4,6-triamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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